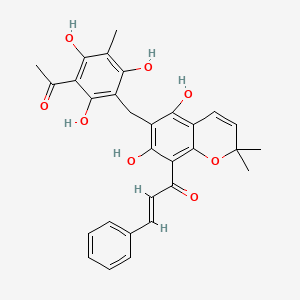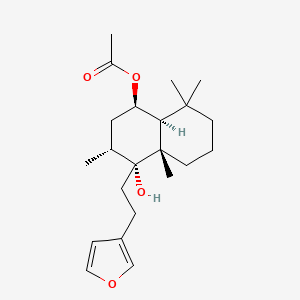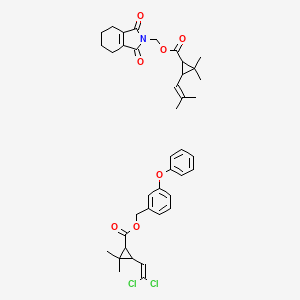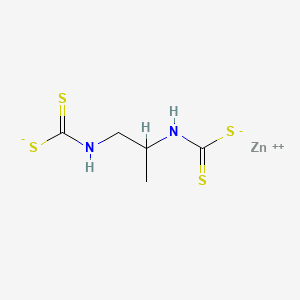
Propineb
Descripción general
Descripción
Propineb is a member of the class of dithiocarbamic acids resulting from the formal addition of a molecule of carbon disulfide to each of the nitrogens of propylenediamine . It is functionally related to a propylenediamine and is a conjugate acid of a propylene 1,2-bis (dithiocarbamate) . It is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti .
Synthesis Analysis
The method for the analysis of this compound involves the evolution of carbon disulfide (CS2), under acidic conditions in the presence of stannous chloride, extraction of the generated CS2 into a layer of isooctane which is then analyzed for CS2 content by GC-MS in SIM mode .Molecular Structure Analysis
The molecular formula of this compound is C5H10N2S4 . The IUPAC name is 1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid . The InChI is InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) .Chemical Reactions Analysis
A sensitive and specific method for the determination of this compound and its metabolites, propylenethiourea (PTU) and propylenediamine (PDA), using gas chromatography with flame photometric detection (GC-FPD) and LC-MS/MS was developed and validated .Physical And Chemical Properties Analysis
The molecular weight of this compound is 226.4 g/mol . The XLogP3-AA is 1.7 . It has 4 hydrogen bond donor counts .Aplicaciones Científicas De Investigación
Control del Mildiu Vellosa de la Cebolla
Se ha encontrado que el Propineb es eficaz para controlar el mildiu vellosa de la cebolla en condiciones de campo . Las pulverizaciones semanales de this compound dieron como resultado los valores más altos de rendimiento en 2017 (32,98 t ha −1) y 2018 (20,70 t ha −1) . Esto destaca su potencial como fungicida protector en el cultivo de la cebolla .
Fungicida para Manzana, Uva y Tomate
El this compound se usa como fungicida en manzanas, uvas y tomates . Su aplicación ayuda a controlar las enfermedades y a mejorar la salud general de estos cultivos .
Control de la Tizon en Patatas y Tomates
El this compound se utiliza para controlar la tizon en patatas y tomates . La tizon es una enfermedad común que afecta a estos cultivos, y el uso de this compound ayuda a mitigar su impacto .
Control del Mildiu Vellosa en Lúpulo y Viñas
El this compound también se utiliza para controlar el mildiu vellosa en el lúpulo y las viñas . El mildiu vellosa es una enfermedad que puede afectar significativamente el rendimiento y la calidad de estos cultivos .
Control de la Sarna del Manzano
La sarna del manzano es una enfermedad común que afecta a los manzanos. El this compound se usa como fungicida para controlar esta enfermedad .
Control del Moho Azul en el Tabaco
El moho azul es una enfermedad que afecta a las plantas de tabaco. El this compound se utiliza para controlar esta enfermedad, ayudando así a mantener la salud y el rendimiento de los cultivos de tabaco .
Control de la Enfermedad de Sigatoka de los Plátanos
La enfermedad de Sigatoka es una gran preocupación para el cultivo del plátano. El this compound se utiliza para controlar esta enfermedad, mejorando así la salud y el rendimiento de los cultivos de plátano .
Uso en Formulaciones de Plaguicidas
El this compound se utiliza en la formulación de plaguicidas . Se determina mediante cromatografía líquida de alto rendimiento de fase inversa utilizando detección UV a 280 nm y estandarización externa .
En conclusión, el this compound es un fungicida versátil con una amplia gama de aplicaciones en el control de diversas enfermedades que afectan a diferentes cultivos. Su modo de acción multi-sitio evita el desarrollo de resistencia en los hongos , lo que lo convierte en una herramienta valiosa en la agricultura sostenible.
Mecanismo De Acción
Target of Action
Propineb, a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand , primarily targets fungi. It is used to control a wide range of fungal diseases, including downy mildew, brown rot, black rot, red fire, leaf spot, and blight in crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea .
Mode of Action
this compound interferes at different locations in the metabolism of the fungi . It acts on several points of the respiration chain, in the metabolism of carbohydrates and proteins, and in the cell membranes . This multi-site mode of action of this compound prevents the development of resistance in the fungi .
Biochemical Pathways
this compound is thought to inhibit enzymes involved in lipid and protein metabolism and respiration . In addition to the dithiocarbamate effects, two different mechanisms have been discussed for this fungicide. One mechanism is the degradation to carbon disulfide (CS 2) and propylenthiourea (PTU) and the other are direct effects of zinc .
Pharmacokinetics
In male Sprague-Dawley rats, dosed orally with 5 or 50 mg 14C-propineb/kg bw, 60-70% of the radioactivity was absorbed in 48 hours . About 50% of the activity was excreted via urine and 40% via feces within this period . Peak levels in blood and most organs were reached 3-5 hours after administration, whereas in the thyroid the maximum concentration was attained after 24 hours . The main metabolites found in the urine of dosed rats were propylene diamine, PTU and propylene urea (PU) .
Result of Action
The result of this compound’s action is the control of a wide range of fungal diseases in various crops . Its multi-site mode of action prevents the development of resistance in the fungi , making it an effective fungicide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound has been tested in field development trials which demonstrated efficacious activity
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Propineb interacts with various enzymes and proteins, influencing biochemical reactions . It is difficult to analyze qualitatively and quantitatively due to its insolubility in water and most organic solvents .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It influences cell function by interacting with various cellular components
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanism of this compound is still under study.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound decomposes under acidic conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve complex processes. It may interact with transporters or binding proteins, influencing its localization or accumulation
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Propineb involves the reaction of 3,5-dimethylthiocarbamoyl chloride with 2,4,5-trichlorophenol in the presence of a base to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate. This intermediate is then reacted with propargyl alcohol in the presence of a base to form Propineb.", "Starting Materials": [ "3,5-dimethylthiocarbamoyl chloride", "2,4,5-trichlorophenol", "propargyl alcohol", "base" ], "Reaction": [ "Step 1: 3,5-dimethylthiocarbamoyl chloride is added to a solution of 2,4,5-trichlorophenol in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours to form the intermediate 2,4,5-trichlorophenyl N,N-dimethylcarbamodithioate.", "Step 3: Propargyl alcohol is added to the reaction mixture in the presence of a base.", "Step 4: The reaction mixture is stirred at room temperature for several hours to form Propineb.", "Step 5: The product is isolated and purified using standard techniques." ] } | |
Número CAS |
12071-83-9 |
Fórmula molecular |
C5H8N2S4Zn |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
zinc;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2 |
Clave InChI |
KKMLIVYBGSAJPM-UHFFFAOYSA-L |
SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
SMILES canónico |
CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Apariencia |
Solid powder |
Otros números CAS |
12071-83-9 |
Descripción física |
White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
9016-72-2 |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Propineb; LH 3012; LH-3012; LH3012; Tsipromat; Mezineb; Methylzineb; |
Presión de vapor |
0.0000016 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



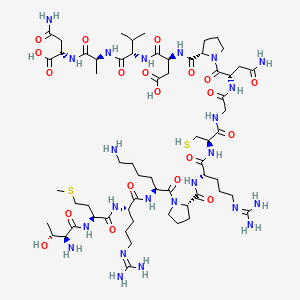

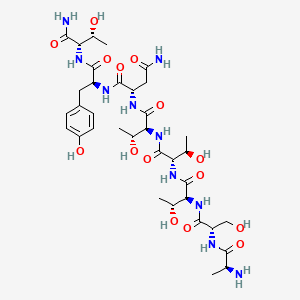
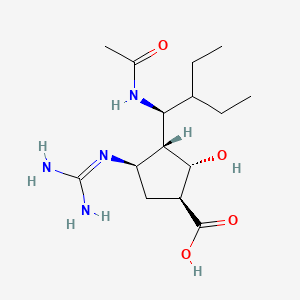

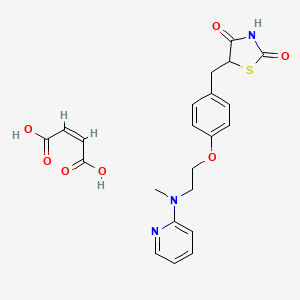

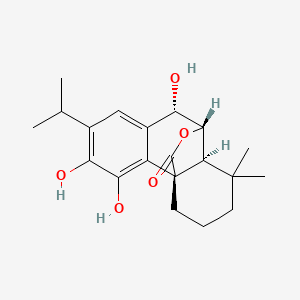

![3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1679577.png)
